molecular formula C2H8ClNO B8016388 Ethoxyammonium chloride

Ethoxyammonium chloride

Cat. No.: B8016388
M. Wt: 97.54 g/mol
InChI Key: TUVUNPQNXMVZSL-UHFFFAOYSA-M
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Description

Ethoxyammonium chloride, also known as ethylammonium chloride, is an organic compound with the chemical formula C₂H₈ClN. It is a colorless crystalline solid that is highly soluble in water. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethoxyammonium chloride can be synthesized through the reaction of ethylamine with hydrochloric acid. The reaction is typically carried out in an aqueous solution, where ethylamine (C₂H₅NH₂) reacts with hydrochloric acid (HCl) to form this compound (C₂H₈ClN) and water (H₂O):

C₂H₅NH₂ + HCl → C₂H₈ClN + H₂O\text{C₂H₅NH₂ + HCl → C₂H₈ClN + H₂O} C₂H₅NH₂ + HCl → C₂H₈ClN + H₂O

Industrial Production Methods

In industrial settings, this compound is produced by the direct reaction of ethylamine with hydrogen chloride gas. The process involves passing ethylamine gas through a solution of hydrochloric acid, resulting in the formation of this compound crystals, which are then purified and dried.

Chemical Reactions Analysis

Types of Reactions

Ethoxyammonium chloride undergoes various chemical reactions, including:

    Acid-Base Reactions: As a salt of a weak base (ethylamine) and a strong acid (hydrochloric acid), this compound can react with bases to form ethylamine and the corresponding chloride salt.

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Bases: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to liberate ethylamine from this compound.

    Nucleophiles: Various nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can react with this compound in substitution reactions.

Major Products Formed

    Ethylamine: Formed when this compound reacts with a strong base.

    Substituted Ammonium Salts: Formed when this compound undergoes nucleophilic substitution reactions.

Scientific Research Applications

Ethoxyammonium chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of ethylamine derivatives.

    Biology: Employed in the study of amine metabolism and as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethoxyammonium chloride primarily involves its behavior as an ammonium salt. In biological systems, it can act as a source of ethylamine, which can participate in various metabolic pathways. The chloride ion can also play a role in maintaining ionic balance and osmotic pressure in cells.

Comparison with Similar Compounds

Similar Compounds

    Methylammonium chloride: Similar in structure but with a methyl group instead of an ethyl group.

    Propylammonium chloride: Contains a propyl group instead of an ethyl group.

    Butylammonium chloride: Contains a butyl group instead of an ethyl group.

Uniqueness

Ethoxyammonium chloride is unique due to its specific ethyl group, which imparts distinct chemical properties and reactivity compared to its methyl, propyl, and butyl counterparts. Its solubility, reactivity, and applications can vary significantly based on the length and nature of the alkyl group attached to the ammonium ion.

Properties

IUPAC Name

ethoxyazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8NO.ClH/c1-2-4-3;/h2H2,1,3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVUNPQNXMVZSL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethoxyammonium chloride
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Ethoxyammonium chloride
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Ethoxyammonium chloride
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Ethoxyammonium chloride

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